N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 886919-54-6
VCID: VC6487837
InChI: InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
SMILES: CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

CAS No.: 886919-54-6

Cat. No.: VC6487837

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide - 886919-54-6

Specification

CAS No. 886919-54-6
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
Standard InChI Key VGSFLJYVJUWZGO-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular formula of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is C₁₈H₁₆N₃O₂S₂, with a molecular weight of 386.47 g/mol. Key structural features include:

  • A 1,3,4-oxadiazole ring at position 2, substituted with a 4-(methylthio)phenyl group.

  • A phenylacetamide side chain connected via a sulfur atom to the oxadiazole ring.

  • A methylthio (-SMe) group at the para position of the aromatic ring, enhancing lipophilicity and potential membrane permeability .

Table 1: Comparative Structural Data of Analogous Oxadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamideC₁₈H₁₅FN₃O₂S₂404.464-fluorophenyl, 4-(methylthio)phenyl
Ethyl 2-(2-acetamidophenoxy)acetate C₁₂H₁₅NO₄237.25Phenoxy, acetamide
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide C₁₀H₉N₃OS₂251.33Thiadiazole, phenylacetamide

Synthetic Pathways

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide likely follows a multi-step protocol analogous to reported methods for 1,3,4-oxadiazole derivatives :

Step 1: Formation of Hydrazide Intermediate
Ethyl 2-phenylacetate reacts with hydrazine monohydrate in ethanol under reflux to yield 2-phenylacetohydrazide.

Step 2: Cyclization to Oxadiazole
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide, forming the 1,3,4-oxadiazole ring. Substitution at position 5 is achieved using 4-(methylthio)benzyl chloride or bromide.

Step 3: Thioether Bridging
The oxadiazole intermediate is reacted with 2-chloro-N-phenylacetamide in acetone under basic conditions (K₂CO₃) to introduce the phenylacetamide moiety via nucleophilic substitution .

Key Reaction Conditions

  • Cyclization: 6–8 hours under reflux in ethanol .

  • Purification: Column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol .

Compound Cell Line (IC₅₀, μM)Selectivity Index (vs. L929 Fibroblasts)
4h (Oxadiazole derivative)A549: <0.14>714
4gC6 Glioma: 8.163.2
Doxorubicin SKNMC: 0.89N/A

Mechanistically, these compounds induce mitochondrial membrane depolarization and caspase-3 activation, promoting apoptosis in cancer cells . The methylthio group may enhance uptake via hydrophobic interactions with cell membranes.

Enzyme Inhibition

1,3,4-Oxadiazoles are potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9, a key enzyme in tumor metastasis. Compound 4h (IC₅₀: 0.82 μM for MMP-9) demonstrates >90% inhibition at 10 μM, suggesting similar potential for the reviewed compound .

Antimicrobial Properties

Though untested for this specific derivative, oxadiazole-thioether hybrids show broad-spectrum activity. For example, 3d (ortho-chloro-substituted analog) inhibits E. coli with a MIC of 12.5 μg/mL . The methylthio group’s electron-donating properties may enhance bacterial membrane disruption.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of the Oxadiazole Ring

The 1,3,4-oxadiazole core contributes to:

  • Electron-deficient character, facilitating interactions with enzymatic active sites.

  • Metabolic stability due to resistance to oxidative degradation .

SAR Observations:

  • Substitution at Position 5: Bulky groups (e.g., 4-(methylthio)phenyl) improve cytotoxicity but reduce solubility.

  • Thioether Linkage: Enhances binding to cysteine-rich domains in MMPs .

Impact of the Methylthio Group

  • Lipophilicity: LogP increases by ~1.5 compared to unsubstituted analogs, favoring blood-brain barrier penetration.

  • Electron Donation: The -SMe group stabilizes charge-transfer complexes with DNA, potentially aiding intercalation .

Comparative Analysis with Thiadiazole Analogs

Replacing the oxadiazole ring with a 1,3,4-thiadiazole (as in ) reduces anticancer potency but improves antimicrobial activity:

Table 3: Oxadiazole vs. Thiadiazole Derivatives

Parameter1,3,4-Oxadiazole 1,3,4-Thiadiazole
Anticancer IC₅₀ (μM)0.14–8.1615–30
MMP-9 Inhibition0.82 μMNot reported
Antimicrobial MIC25–50 μg/mL12.5–25 μg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator